REACTION_SMILES
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[C:24](=[O:25])([O-:26])[OH:27].[CH3:29][OH:30].[ClH:1].[N+:5]([O-:6])(=[O:7])[c:8]1[c:9]([N:18]2[CH2:19][CH2:20][O:21][CH2:22][CH2:23]2)[cH:10][cH:11][c:12]([C:14]([F:15])([F:16])[F:17])[cH:13]1.[Na+:28].[Sn:2]([Cl:3])[Cl:4]>>[NH2:5][c:8]1[c:9]([N:18]2[CH2:19][CH2:20][O:21][CH2:22][CH2:23]2)[cH:10][cH:11][c:12]([C:14]([F:15])([F:16])[F:17])[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(C(F)(F)F)ccc1N1CCOCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Sn]Cl
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Name
|
|
Type
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product
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Smiles
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Nc1cc(C(F)(F)F)ccc1N1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |